molecular formula C13H9N5O2S B2985936 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034475-35-7

4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2985936
CAS No.: 2034475-35-7
M. Wt: 299.31
InChI Key: OOCJCPCIUYOTMO-UHFFFAOYSA-N
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Description

4-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core fused with a benzenesulfonamide moiety bearing a cyano (-CN) substituent at the para position. The pyrazolo[1,5-a]pyrimidine scaffold is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

4-cyano-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2S/c14-7-10-1-3-12(4-2-10)21(19,20)17-11-8-15-13-5-6-16-18(13)9-11/h1-6,8-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCJCPCIUYOTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are carried out under controlled temperatures to ensure regioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential as an enzyme inhibitor and as a scaffold for the development of new drugs.

    Medicine: It shows promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with unique photophysical properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

The following analysis compares 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide with structurally related pyrazolo[1,5-a]pyrimidine derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural and Functional Group Variations

Key structural differences lie in the substituents on the pyrazolo[1,5-a]pyrimidine core and the benzenesulfonamide moiety:

Compound Name Core Substituents Benzenesulfonamide Substituents Key Functional Groups Reference
4-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (Target) Cyano (-CN) at para position None -CN, -SO₂NH- -
4-((2,7-Diamino-5-hydroxy-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)diazenyl)-N-(diaminomethylene)benzenesulfonamide (2a) 2,7-Diamino, 5-hydroxy, 3-(4-tolyldiazenyl) Diazenyl (-N=N-) -NH₂, -OH, -N=N-, -SO₂NH-
7-Diamino-6-((3-nitrophenyl)diazenyl)-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-5-ol (2b) 7-Diamino, 5-hydroxy, 3-(4-tolyldiazenyl) Nitrophenyl (-NO₂) -NO₂, -N=N-, -OH
N-Butyl-4-{[2,5,7-triamino-3-(4-fluorophenylazo)pyrazolo[1,5-a]pyrimidin-6-yl]azo}benzenesulfonamide (10a) 2,5,7-Triamino, 3-(4-fluorophenylazo) Butyl (-C₄H₉) -NH₂, -F, -N=N-, -SO₂NH-
7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide (10a) 6-Cyano, 5-(4-methoxyphenyl) Carboxamide (-CONH₂) -CN, -OCH₃, -CONH₂

Key Observations :

  • Diazenyl vs.
  • Bioavailability : The benzenesulfonamide group in the target compound likely improves solubility over carboxamide derivatives (e.g., 10a in ) but may reduce membrane permeability compared to alkylated analogs like 10a in .

Hypotheses for Target Compound :

  • The cyano group may enhance kinase inhibition (e.g., EGFR or VEGFR) by forming critical hydrogen bonds with catalytic lysine residues, similar to carboxamide analogs .
  • Compared to nitro (-NO₂) derivatives like 2b, the cyano group may reduce off-target cytotoxicity while retaining anticancer activity .

Biological Activity

The compound 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes various research findings regarding the biological activity of this compound, including structure-activity relationships (SAR), mechanism of action, and case studies.

Chemical Structure and Properties

The chemical structure of 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}N4_{4}O2_{2}S
  • Molecular Weight : 282.31 g/mol

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting topoisomerase II activity. For instance, derivatives with similar structures exhibited IC50_{50} values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines .
Cell Line IC50_{50} (µM) Effect
HeLa7.01Apoptosis induction
MCF-714.31Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have displayed antimicrobial activity. A study evaluating a series of similar compounds found that some exhibited significant inhibitory effects against bacteria such as Pseudomonas aeruginosa .

Compound Target Bacteria Inhibition Zone (mm)
3aP. aeruginosa18
3dE. coli15

Structure-Activity Relationship (SAR)

The biological activity of 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can be influenced by various substituents on the pyrazolo[1,5-a]pyrimidine scaffold. Research indicates that modifications at the C-7 position can enhance anticancer potency .

Key Findings:

  • Substituent Variation : Compounds with electron-withdrawing groups at specific positions showed improved cell viability reduction in cancer assays.
  • Optimal Substitution : The presence of a sulfonamide group was crucial for maintaining biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:

  • Study on Colon Cancer Cells :
    • Researchers evaluated the effects of the compound on colon cancer cell lines (CaCO-2). Results indicated significant growth inhibition and induction of apoptosis at concentrations as low as 10 µM .
  • Antimicrobial Evaluation :
    • A series of derivatives were tested against clinical strains of bacteria, with notable results against resistant strains of Staphylococcus aureus and E. coli, showcasing potential for therapeutic applications .

Q & A

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

  • Troubleshooting :
  • Cell Permeability : Use P-gp inhibitors (e.g., verapamil) to assess efflux pump effects .
  • Metabolic Activation : Test in hepatocyte co-cultures to mimic in vivo metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.